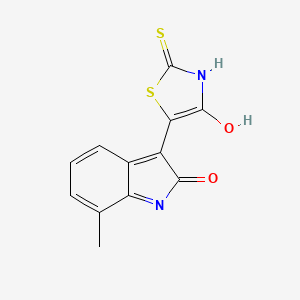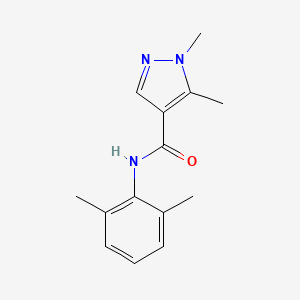![molecular formula C13H14BrN3O B3590632 2-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B3590632.png)
2-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide
概要
説明
2-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide is a chemical compound that features a benzamide core substituted with a bromo group and a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination: The benzamide core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Coupling Reaction: The brominated benzamide is then coupled with the pyrazole moiety using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and automated systems for the coupling reaction to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
科学的研究の応用
2-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme inhibition or receptor binding due to its structural features.
Material Science: It can be incorporated into polymers or other materials to modify their properties.
作用機序
The mechanism of action of 2-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide
- 2-fluoro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide
- 2-iodo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide
Uniqueness
2-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide is unique due to the presence of the bromo group, which can participate in specific chemical reactions that other halogenated analogs may not
特性
IUPAC Name |
2-bromo-N-[(1,3-dimethylpyrazol-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c1-9-10(8-17(2)16-9)7-15-13(18)11-5-3-4-6-12(11)14/h3-6,8H,7H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVJYPIQEVMIHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)C2=CC=CC=C2Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-3-[(3-toluidinocarbonyl)amino]benzoic acid](/img/structure/B3590573.png)
![N-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B3590582.png)
![4-chloro-1-[(4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3590583.png)

![2-[(4-fluorobenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B3590599.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,6-difluorobenzamide](/img/structure/B3590612.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B3590620.png)
![N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-fluorophenyl)-2-hydroxyacetamide](/img/structure/B3590625.png)
![4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-METHOXYBENZYL)BENZAMIDE](/img/structure/B3590633.png)
![isopropyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3590643.png)

![ethyl 2-[(3-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B3590658.png)
![N-{1-[(2-CHLOROPHENYL)METHYL]PYRAZOL-3-YL}-5-METHYLFURAN-2-CARBOXAMIDE](/img/structure/B3590666.png)
